

## Methylcyclopentane: A Technical Guide to Phase Behavior Under Various Pressures

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of **methylcyclopentane** under a range of pressure and temperature conditions. An understanding of these properties is critical for applications in chemical synthesis, purification processes, and as a reference fluid in thermophysical property studies. This document compiles critically evaluated data, details the experimental methodologies for phase transition determination, and visualizes the fundamental relationships governing its physical states.

# Physical and Phase Properties of Methylcyclopentane

**Methylcyclopentane** (C<sub>6</sub>H<sub>12</sub>) is a colorless, flammable cycloalkane.[1][2] Its physical properties are foundational to its phase behavior.

Table 1: General Physicochemical Properties of Methylcyclopentane



Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub>	[3]
Molecular Weight	84.16 g/mol	[3][4][5]
CAS Registry Number	96-37-7	[3][4]
Density	0.749 g/mL at 25 °C	[4]
Normal Melting Point	-142.4 °C (-224.3 °F)	[6]
Normal Boiling Point	71.8 °C (161.2 °F) at 760 mmHg	[1][6]

#### **Phase Transition Data**

The transition of **methylcyclopentane** between solid, liquid, and gaseous states is defined by its triple point, melting point, boiling point, and critical point. These points are highly dependent on pressure.

Table 2: Key Phase Transition Points for Methylcyclopentane

Property	Temperature	Pressure	Source(s)
Triple Point	130.71 K (-142.44 °C)	Not Specified	[7][8]
Normal Melting Point	130.75 K (-142.4 °C)	101.325 kPa (1 atm)	[4][9]
Normal Boiling Point	344.95 K (71.8 °C)	101.325 kPa (1 atm)	[1]
Critical Temperature	532.73 K (259.58 °C)	3.784 MPa (37.34 atm)	[5]
Critical Pressure	3.79 MN/m² (37.4 atm)	532.7 K (259.55 °C)	[10]

### **Vapor Pressure**

Vapor pressure is a critical property for predicting the volatility of **methylcyclopentane**. The relationship between temperature and vapor pressure is non-linear and increases with



temperature.

Table 3: Vapor Pressure of Liquid **Methylcyclopentane** at Various Temperatures

Temperature (°C)	Temperature (K)	Vapor Pressure (mmHg)	Vapor Pressure (kPa)	Source(s)
17.9	291.05	100	13.33	[6]
34.0	307.15	200	26.66	[6]
37.7	310.85	232.8	31.04	[1][4][9]

## **Experimental Protocols for Phase Behavior Determination**

The accurate determination of phase transition data requires precise experimental techniques. The following sections detail the standard methodologies used to measure the key phase behavior properties of substances like **methylcyclopentane**.

### **Measurement of Vapor-Liquid Equilibrium (VLE)**

VLE data, which includes boiling points and vapor pressures, can be determined using several methods. The choice of method often depends on the required pressure range and accuracy.

- Static Method: In the static method, a degassed sample of the substance is introduced into an evacuated, temperature-controlled equilibrium cell.[11] The system is allowed to reach thermal and phase equilibrium at a set temperature. The total pressure exerted by the vapor in equilibrium with the liquid is then measured directly using a high-precision pressure transducer.[12] This method is highly accurate and can be used over a wide range of temperatures and pressures. The primary challenge is ensuring the complete degassing of the sample to avoid measurement errors from non-condensable gases.[11]
- Dynamic (Ebulliometric) Method: An ebulliometer is used to measure the boiling point of a liquid at a controlled pressure.[7][13] In a recirculation ebulliometer, the liquid is heated, and the vapor is condensed and returned to the boiling flask, ensuring the composition of the



boiling liquid remains constant.[14] The apparatus is designed to achieve equilibrium between the liquid and vapor phases. The temperature of this equilibrium is measured with a high-precision thermometer, providing the boiling point at the system's pressure, which is controlled by a pressure regulation system.[7] This method is particularly effective for obtaining accurate isobaric VLE data.[7]

### **Determination of Melting Point under Pressure**

The melting point of a substance is the temperature at which it transitions from a solid to a liquid. This temperature can vary with pressure.

• Capillary Method: The most common technique involves packing a small, powdered sample of the substance into a thin-walled capillary tube.[2][6] This tube is placed in a temperature-controlled heating block or oil bath alongside a calibrated thermometer. The temperature is increased slowly and uniformly (e.g., 1-2 °C per minute) as it approaches the expected melting point.[15] The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[16] For high-pressure measurements, the entire apparatus is contained within a high-pressure vessel with an observation window.

#### **Determination of the Critical Point**

The critical point represents the temperature and pressure above which distinct liquid and gas phases do not exist.[17]

- Sealed Container Method (Static): A small, known amount of the substance is sealed in a sturdy, transparent container (e.g., a thick-walled glass tube). The container is then slowly heated in a controlled manner.[18] As the temperature and pressure increase, the meniscus separating the liquid and vapor phases becomes less distinct. The critical temperature is the temperature at which this meniscus disappears. The critical pressure is the pressure of the substance at this temperature.[18] Visual observation is key to this method.
- Flow Method: A more modern approach involves pumping the substance through a heated, transparent capillary tube at a controlled rate.[19] The temperature and pressure are carefully controlled and monitored. By systematically adjusting the conditions, the point at which the phase boundary disappears and reappears can be accurately determined, yielding

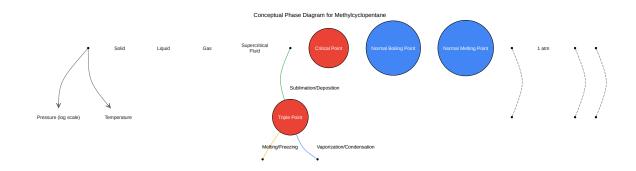


the critical temperature and pressure. This method allows for shorter experiment times and can be used for compounds that might be thermally unstable.

## Visualizing Phase Behavior and Experimental Workflow

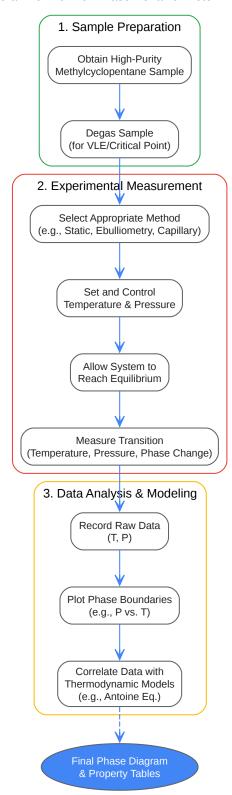
Diagrams are essential for conceptualizing the relationships between physical states and the processes used to measure them.







#### General Workflow for Phase Behavior Determination



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